molecular formula C15H13N5 B2412856 N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine CAS No. 150784-74-0

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine

Cat. No.: B2412856
CAS No.: 150784-74-0
M. Wt: 263.304
InChI Key: PIBQBVVEKOXUHV-UHFFFAOYSA-N
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Description

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in the treatment of various cancers, including chronic myelogenous leukemia and gastrointestinal stromal tumors .

Mechanism of Action

Target of Action

It’s mentioned that this compound is used in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a significant role in cell division and growth.

Mode of Action

Given its role in the synthesis of tyrosine kinase inhibitors , it can be inferred that it may interact with tyrosine kinases, potentially inhibiting their activity and thus affecting the signal transduction cascades they are involved in.

Biochemical Pathways

As a potential tyrosine kinase inhibitor , it could impact various signaling pathways that are regulated by these enzymes, such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK-STAT pathway. These pathways are crucial for cellular processes like cell growth, differentiation, and survival.

Result of Action

As a potential tyrosine kinase inhibitor , it could potentially inhibit the activity of tyrosine kinases, thereby affecting the signal transduction cascades they regulate. This could result in altered cell growth, differentiation, and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine typically involves a multi-step process. One common method includes the use of a Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, followed by hydrolysis to form the desired amine . The reaction conditions often involve the use of stannous chloride and bases like potassium carbonate for neutralization, followed by extraction with ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize automated systems and optimized reaction conditions to ensure high yield and purity. The use of protective groups and intermediate compounds is common to facilitate the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine is unique due to its specific structural features that allow it to serve as a versatile intermediate in the synthesis of various tyrosine kinase inhibitors. Its ability to undergo multiple chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c16-12-3-5-13(6-4-12)19-15-18-9-7-14(20-15)11-2-1-8-17-10-11/h1-10H,16H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBQBVVEKOXUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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